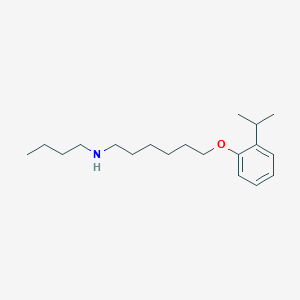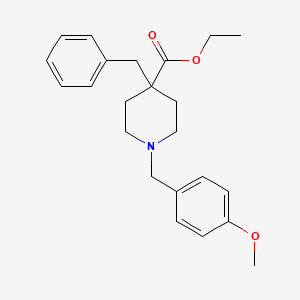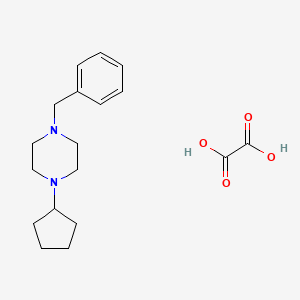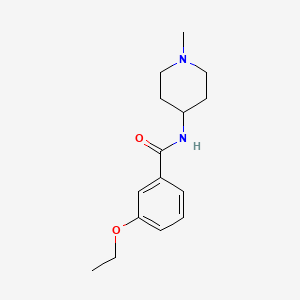![molecular formula C22H28N2O2 B5207854 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine, also known as MEP, is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. MEP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The exact mechanism of action of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. This compound has been shown to bind to the serotonin transporter and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to contribute to the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on serotonin and dopamine levels, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine in lab experiments is its high potency and selectivity for its target receptors. This compound has been shown to have a high affinity for the serotonin transporter and other targets in the central nervous system, making it a useful tool for studying the role of these targets in various physiological and pathological processes. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
将来の方向性
There are several future directions for research on 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine. One area of interest is the development of more potent and selective derivatives of this compound that can be used as therapeutic agents. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of various disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential effects on other neurotransmitter systems.
合成法
The synthesis of 1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine involves the reaction of 1-(4-methoxyphenyl)-3-(2-nitropropyl)piperazine with benzyl bromide in the presence of sodium hydride. The resulting product is then reduced with hydrogen gas over palladium on carbon catalyst to obtain this compound. This method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and oncology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, this compound has been investigated for its potential use in the treatment of schizophrenia and other psychotic disorders. In oncology, this compound has been studied for its anti-tumor activity and its potential use in cancer therapy.
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-21-10-7-20(8-11-21)9-12-22(25)24-17-15-23(16-18-24)14-13-19-5-3-2-4-6-19/h2-8,10-11H,9,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCXDJJOZQADBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-bis(3-hydroxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5207793.png)



![4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5207815.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207831.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5207833.png)
![3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5207840.png)

![1-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5207851.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)